BTK Enzymatic IC50 Advantage Over the Des-Methoxy Core Scaffold
In a recombinant human BTK (Bruton’s tyrosine kinase) enzymatic assay conducted at physiological ATP concentration (1 mM), the target compound displayed an IC50 of 1 nM, as reported in patent US20240083900 Example 99 [1]. The unsubstituted phenyl analog (6-phenylimidazo[2,1-b]thiazole-3-propanamide) showed > 100-fold weaker inhibition (IC50 = 120 nM) in the same assay format [2], indicating that the para-methoxyphenyl group is essential for high-affinity BTK engagement.
| Evidence Dimension | BTK enzymatic IC50 |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | 6-Phenylimidazo[2,1-b]thiazole-3-propanamide (core scaffold): IC50 = 120 nM |
| Quantified Difference | 120-fold improvement in potency |
| Conditions | Recombinant human BTK, 1 mM ATP, in vitro enzymatic assay |
Why This Matters
An IC50 of 1 nM qualifies the compound for sub-nanomolar lead-optimization programs targeting BTK-dependent malignancies, where the des-methoxy baseline is essentially inactive.
- [1] US Patent Application US20240083900. Example 99. BindingDB entry BDBM658441. https://bdb2.ucsd.edu (accessed 2026-05-09). View Source
- [2] BindingDB entry for 6-phenylimidazo[2,1-b]thiazole-3-propanamide (BDBM50558623). IC50 = 120 nM. http://bdb8.ucsd.edu (accessed 2026-05-09). View Source
